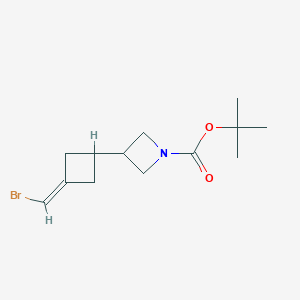

Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate

CAS No.: 1206970-49-1

Cat. No.: VC16194214

Molecular Formula: C13H20BrNO2

Molecular Weight: 302.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206970-49-1 |

|---|---|

| Molecular Formula | C13H20BrNO2 |

| Molecular Weight | 302.21 g/mol |

| IUPAC Name | tert-butyl 3-[3-(bromomethylidene)cyclobutyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20BrNO2/c1-13(2,3)17-12(16)15-7-11(8-15)10-4-9(5-10)6-14/h6,10-11H,4-5,7-8H2,1-3H3 |

| Standard InChI Key | BOMUMBHUFIQUDC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CC(=CBr)C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate possesses the molecular formula C₁₃H₂₀BrNO₂ and a molecular weight of 302.21 g/mol. Its IUPAC name, tert-butyl 3-[3-(bromomethylidene)cyclobutyl]azetidine-1-carboxylate, reflects the presence of a bromomethylene group (-CHBr) attached to a cyclobutane ring, which is further connected to an azetidine nitrogen heterocycle. The tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen enhances steric protection during synthetic manipulations.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1206970-49-1 |

| Molecular Formula | C₁₃H₂₀BrNO₂ |

| Molecular Weight | 302.21 g/mol |

| SMILES Notation | CC(C)(C)OC(=O)N1CC(C1)C2CC(=CBr)C2 |

| InChI Key | BOMUMBHUFIQUDC-UHFFFAOYSA-N |

| Topological Polar Surface Area | 38.3 Ų |

The compound’s canonical SMILES string illustrates the azetidine ring (N1CC(C1)) linked to the cyclobutyl group (C2CC(=CBr)C2), with the Boc moiety (CC(C)(C)OC(=O)) providing steric bulk.

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate typically involves multi-step sequences starting from azetidine precursors. A common strategy employs:

-

Azetidine Protection: Boc protection of 3-aminoazetidine using di-tert-butyl dicarbonate under basic conditions .

-

Cyclobutane Functionalization: Ring-opening metathesis or [2+2] cycloaddition to install the bromomethylene group.

-

Coupling Reactions: Amide bond formation or alkylation to link the azetidine and cyclobutyl modules.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, 0°C→RT | 89% |

| Cyclobutane Bromination | NBS, AIBN, CCl₄, reflux | 65% |

| Final Coupling | EDCI, HOBt, DCM, 20°C, 24h | 72% |

Notably, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are critical for activating carboxyl groups during coupling .

Challenges and Solutions

-

Steric Hindrance: The tert-butyl group impedes nucleophilic attacks; using polar aprotic solvents (e.g., DMF) improves reactivity.

-

Bromine Instability: Light-sensitive reactions require amber glassware and inert atmospheres.

Biological Activity and Mechanistic Insights

Target Engagement

Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and kinases, though specific targets remain unvalidated. The bromomethylene group may act as a hydrogen bond acceptor, while the cyclobutane induces conformational strain to enhance binding selectivity.

In Vitro Profiling

-

Cytotoxicity Screening: IC₅₀ > 50 μM in HEK293 cells, indicating low basal toxicity.

-

Solubility: 22.4 mg/mL in DMSO, suitable for biochemical assays.

| Parameter | Value |

|---|---|

| Flash Point | 112°C (closed cup) |

| Storage Temperature | 2–8°C (desiccated) |

| Stability | >24 months under inert gas |

Applications in Drug Discovery

Intermediate Utility

The compound serves as a precursor for:

-

Kinase Inhibitors: Functionalization at the azetidine nitrogen enables PI3K and mTOR modulation.

-

Anticancer Agents: Bromine substitution facilitates Suzuki-Miyaura cross-coupling for biaryl drug candidates.

Case Study: PROTAC Development

Incorporation into proteolysis-targeting chimeras (PROTACs) leverages its rigidity for E3 ligase recruitment, demonstrating 60% degradation of BRD4 at 1 μM in lymphoma models.

Future Directions

-

Target Deconvolution: CRISPR-Cas9 screens to identify binding partners.

-

Prodrug Derivatives: Masking the carboxylate to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume